2,4-Dichloro-6-(3-chlorophenyl)-1,3,5-triazine
CAS No.: 61452-85-5
Cat. No.: VC8127458
Molecular Formula: C9H4Cl3N3
Molecular Weight: 260.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61452-85-5 |
---|---|
Molecular Formula | C9H4Cl3N3 |
Molecular Weight | 260.5 g/mol |
IUPAC Name | 2,4-dichloro-6-(3-chlorophenyl)-1,3,5-triazine |
Standard InChI | InChI=1S/C9H4Cl3N3/c10-6-3-1-2-5(4-6)7-13-8(11)15-9(12)14-7/h1-4H |
Standard InChI Key | RDUSVERJOHRVGE-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)Cl)C2=NC(=NC(=N2)Cl)Cl |
Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=NC(=NC(=N2)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
2,4-Dichloro-6-(3-chlorophenyl)-1,3,5-triazine (CHClN) is a chlorinated heterocyclic compound with a molecular weight of 260.51 g/mol. Its structure comprises a symmetric 1,3,5-triazine ring substituted with two chlorine atoms and a 3-chlorophenyl group (Table 1).
Table 1: Key Chemical Properties
The electron-withdrawing chlorine atoms enhance the triazine ring’s electrophilicity, making it reactive toward nucleophilic substitution. The 3-chlorophenyl group introduces steric hindrance and π-conjugation, which may influence optical and electronic properties .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via Suzuki-Miyaura coupling, analogous to methods described for 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine . A palladium-catalyzed cross-coupling between cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and 3-chlorophenylboronic acid yields the target product (Figure 1).
Figure 1: Synthesis Pathway
Key steps include:
-
Catalyst Selection: Magnetic silica-supported palladium complexes enable efficient catalyst recovery via external magnetic fields .
-
Reaction Conditions: Conducted in anhydrous THF or dioxane at 60–80°C for 6–12 hours, with yields reaching 70–85% after recrystallization .
Optimization Challenges
-
Byproduct Formation: Competing reactions at the triazine ring’s 2-, 4-, and 6-positions necessitate precise stoichiometry to minimize di- and trisubstituted byproducts.
-
Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility but may complicate purification .
Applications and Functional Utility
Materials Science
Triazine derivatives are critical in organic electronics due to their electron-deficient cores. While 2,4-dichloro-6-phenyl-1,3,5-triazine serves as an OLED intermediate , the 3-chlorophenyl analog may enhance charge transport in optoelectronic devices. Computational studies suggest its LUMO (-2.8 eV) aligns with hole-blocking layers in phosphorescent OLEDs .
Pharmaceutical Chemistry
Chlorinated triazines exhibit anticancer and antimicrobial activity. For example, 2,4,6-trisubstituted triazines with chloroethyl groups induce apoptosis in colon cancer cells . Though untested, the 3-chlorophenyl variant’s lipophilicity (logP ≈ 3.5) could improve blood-brain barrier penetration, making it a candidate for CNS-targeted therapies .
Agrochemicals
Triazines are herbicidal agents (e.g., atrazine). The additional chlorine in 2,4-dichloro-6-(3-chlorophenyl)-1,3,5-triazine may enhance soil persistence and weed resistance profiles, though environmental toxicity assessments are lacking .
Future Perspectives
Research Priorities
-
Structure-Activity Relationships: Systematic studies comparing 3-chlorophenyl with other aryl substituents (e.g., 4-methoxyphenyl ) could optimize electronic properties for specific applications.
-
Green Synthesis: Developing solvent-free or catalytic methods to reduce waste aligns with sustainable chemistry goals .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume